An In-depth Technical Guide to Fluorescein di-β-D-galactopyranoside (FDG)
An In-depth Technical Guide to Fluorescein di-β-D-galactopyranoside (FDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) di-β-D-galactopyranoside (FDG) is a highly sensitive fluorogenic substrate for the enzyme β-galactosidase.[1][2][3] This colorless and non-fluorescent molecule is widely utilized in molecular and cell biology to detect and quantify β-galactosidase activity. Its ability to enter viable cells makes it a powerful tool for in vivo and in vitro assays, including the detection of lacZ gene expression in transfected cells and the identification of senescent cells.[4][5] Upon enzymatic hydrolysis by β-galactosidase, FDG is cleaved, ultimately releasing the highly fluorescent compound fluorescein.[1][2][3] The resulting fluorescence intensity is directly proportional to the enzymatic activity of β-galactosidase, allowing for sensitive quantification.[4] Fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs.[1]
Chemical and Physical Properties
A summary of the key quantitative data for Fluorescein di-β-D-galactopyranoside is presented in the table below. This information is crucial for the preparation of stock solutions, determination of appropriate filter sets for fluorescence microscopy and flow cytometry, and for general handling of the compound.
| Property | Value | Source |
| Molecular Weight | 656.6 g/mol | [3][4][6] |
| Molecular Formula | C₃₂H₃₂O₁₅ | [3][4][6] |
| Purity | >95% | [3][4] |
| Form | Solid | [4] |
| Excitation Wavelength (max) | 485-490 nm | [3][7] |
| Emission Wavelength (max) | 514-535 nm | [3][7] |
| Solubility | Soluble in DMSO and methanol | [3][4][8] |
| CAS Number | 17817-20-8 | [3][4][6] |
Mechanism of Action
The utility of FDG as a reporter molecule lies in its enzymatic conversion to a fluorescent product. The process is a two-step hydrolysis reaction catalyzed by β-galactosidase. Initially, the non-fluorescent FDG is hydrolyzed to fluorescein monogalactoside (FMG), which is also largely non-fluorescent. A second hydrolysis step releases the second galactose moiety, yielding fluorescein, a compound with a strong fluorescence emission at approximately 520 nm.[1][2]
Caption: Enzymatic hydrolysis of FDG by β-galactosidase.
Experimental Protocols
General β-Galactosidase Activity Assay in Cell Lysates
This protocol is adapted for the quantification of β-galactosidase activity in cells transfected with a lacZ-expressing vector.
Materials:
-
Cells expressing β-galactosidase
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)
-
FDG Stock Solution (e.g., 2 mM in DMSO)
-
Reaction Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with PBS and then add Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Lysis Buffer.
-
Incubate at room temperature for 10-15 minutes to ensure complete lysis.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Prepare the FDG working solution by diluting the FDG stock solution in the Reaction Buffer.
-
Add 50 µL of the FDG working solution to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the level of enzyme expression.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Activity Assay
This protocol is designed to identify senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[9][10]
Materials:
-
Cultured cells
-
PBS
-
Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM K₄[Fe(CN)₆]·3H₂O, 5 mM K₃[Fe(CN)₆], 150 mM NaCl, 2 mM MgCl₂)
-
FDG Stock Solution (2 mM in DMSO)
Procedure:
-
Cell Seeding and Fixation:
-
Seed cells in a multi-well plate and culture overnight.
-
Wash the cells with PBS.
-
Fix the cells with the Fixative Solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add 100 µL of the Staining Solution to each well.
-
Add 10 µL of 2 mM FDG to each well.
-
Incubate the plate in the dark at 37°C without CO₂ for 1 to 24 hours.[7]
-
-
Fluorescence Measurement:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based β-galactosidase assay using FDG.
Caption: A generalized workflow for a β-galactosidase assay using FDG.
Applications
FDG is a versatile substrate with a range of applications in life science research:
-
Reporter Gene Assays: It is widely used to detect the expression of the E. coli lacZ gene, a common reporter gene in studies of gene expression and regulation.[4]
-
Flow Cytometry: The fluorescent product of the FDG reaction is retained within viable cells, making it an excellent tool for identifying and sorting lacZ-positive cells using flow cytometry.[4][5]
-
Cell Senescence Detection: The senescence-associated β-galactosidase (SA-β-Gal) assay, which uses FDG at an acidic pH, is a well-established method for identifying senescent cells in culture and tissues.[9][11]
-
High-Throughput Screening: The simplicity and sensitivity of the FDG assay make it suitable for high-throughput screening applications in drug discovery and development.
Conclusion
Fluorescein di-β-D-galactopyranoside is an invaluable tool for researchers and scientists in various fields. Its high sensitivity, suitability for live-cell analysis, and ease of use in both qualitative and quantitative assays make it a superior choice over many chromogenic substrates. This guide provides the essential technical information and protocols to effectively utilize FDG in a laboratory setting. As with any assay, optimization of parameters such as cell number, substrate concentration, and incubation time may be necessary for specific experimental conditions.
References
- 1. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]
- 2. Invitrogen Fluorescein Di- -D-Galactopyranoside (FDG) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescein di-β-D-galactopyranoside (FDG) (CAS 17817-20-8) | Abcam [abcam.com]
- 5. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein-digalactoside | C32H32O15 | CID 122063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 荧光素二(β-D-吡喃半乳糖苷) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. A fluorimetric method using fluorescein di-beta-D-galactopyranoside for quantifying the senescence-associated beta-galactosidase activity in human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
